Isoamyl laurate

Catalog No.
S600177
CAS No.
6309-51-9
M.F
C17H34O2
M. Wt
270.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoamyl laurate

CAS Number

6309-51-9

Product Name

Isoamyl laurate

IUPAC Name

3-methylbutyl dodecanoate

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

InChI

InChI=1S/C17H34O2/c1-4-5-6-7-8-9-10-11-12-13-17(18)19-15-14-16(2)3/h16H,4-15H2,1-3H3

InChI Key

FVKRIDSRWFEQME-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OCCC(C)C

Solubility

soluble in alcohol; insoluble in wate

Canonical SMILES

CCCCCCCCCCCC(=O)OCCC(C)C

Cosmetics and Skincare

Hair Care

Food and Beverage Industry

Industrial Applications

Isoamyl Laurate has industrial applications as well .

Fragrance Agent

Isoamyl Laurate is primarily used as a fragrance agent .

Film Former

Isoamyl Laurate also acts as a film former .

Flavor Enhancer

Isoamyl Laurate is used as a flavor enhancer in the food industry .

Lubricant

Isoamyl Laurate has industrial applications as a lubricant .

Isoamyl laurate is a colorless, transparent liquid with the chemical formula C17H34O2. It is produced primarily through the esterification process, where isoamyl alcohol (3-methyl-1-butanol) reacts with lauric acid (dodecanoic acid) in the presence of an acid catalyst, such as sulfuric acid. The reaction can be summarized as follows:

Isoamyl alcohol+Lauric acidIsoamyl laurate+Water\text{Isoamyl alcohol}+\text{Lauric acid}\rightarrow \text{Isoamyl laurate}+\text{Water}

This compound is soluble in ethanol but insoluble in water. It possesses properties that make it suitable for various industrial applications, particularly in cosmetics and food products .

The primary reaction involving isoamyl laurate is its formation through esterification. Additionally, isoamyl laurate can undergo hydrolysis to regenerate isoamyl alcohol and lauric acid under acidic or basic conditions. In supercritical carbon dioxide environments, isoamyl laurate can also be synthesized using specific lipases, which enhance yield and selectivity .

Isoamyl laurate exhibits significant biological activity as a skin conditioning agent. It functions as an emollient that enhances skin hydration by forming a barrier that prevents transepidermal water loss. Its properties allow it to improve skin texture and reduce irritation from external factors. Furthermore, it has been noted for its compatibility with various cosmetic formulations and its ability to enhance the spreadability of products without leaving a greasy residue .

The synthesis of isoamyl laurate can be achieved through several methods:

  • Classical Esterification: This method involves heating isoamyl alcohol and lauric acid in the presence of an acid catalyst.
  • Enzymatic Synthesis: Utilizing lipases such as Novozym 435 in supercritical carbon dioxide has shown to produce isoamyl laurate efficiently with high yields .
  • Microwave-Assisted Synthesis: This technique accelerates the reaction rate and improves the efficiency of ester formation compared to traditional methods.

Each method has its advantages regarding yield, purity, and environmental impact .

Isoamyl laurate is widely used across various industries:

  • Cosmetics: It serves as a solvent, emollient, and skin conditioning agent in products such as lotions, hair conditioners, and sunscreens.
  • Food Industry: It is utilized as a flavoring agent in beverages like wine and beer due to its pleasant aroma profile.
  • Pharmaceuticals: Its moisturizing properties make it suitable for topical formulations aimed at improving skin health .

Research indicates that isoamyl laurate interacts well with other cosmetic ingredients, enhancing their performance without compromising safety. Its compatibility with silicone oils and synthetic oils allows formulators to create effective products that provide moisturizing benefits while maintaining a desirable texture .

Isoamyl laurate shares structural similarities with other fatty acid esters. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Characteristics
Isoamyl caprateC15H30O2Shorter carbon chain; used in cosmetics
Ethyl laurateC14H28O2Derived from ethanol; common in food flavoring
Butyl stearateC20H40O2Higher molecular weight; used in lubricants

Isoamyl laurate stands out due to its balance between emollient properties and low greasiness compared to similar compounds like butyl stearate .

Thermodynamic Properties: Boiling Point (170°C @ 2mmHg), Melting Point, and Density (0.856 g/mL)

The thermodynamic properties of isoamyl laurate exhibit characteristic behaviors typical of medium-chain fatty acid esters. The compound demonstrates a boiling point of 170°C under reduced pressure conditions of 2 millimeters of mercury, which corresponds to approximately 311-312°C under standard atmospheric pressure [1] [2] [3]. This significant difference in boiling points under varying pressure conditions reflects the compound's molecular structure and intermolecular forces.

Density measurements consistently indicate a value of 0.856 grams per milliliter at 25°C, positioning isoamyl laurate as less dense than water [1] [2] [5]. The specific gravity ranges from 0.853 to 0.860 at 25°C, demonstrating minimal variation across different analytical determinations [26] [36]. The refractive index has been measured at 1.436 at 20°C, providing additional characterization data for compound identification [1] [36].

PropertyValueConditionsReference
Boiling Point170°C2 mmHg [1] [2] [3]
Boiling Point311-312°C760 mmHg [2] [36]
Density0.856 g/mL25°C [1] [2] [5]
Specific Gravity0.853-0.86025°C [26] [36]
Refractive Index1.43620°C [1]
Vapor Pressure0.005 Pa20°C [1] [8]

Regarding melting point characteristics, available data indicates limited crystalline behavior under standard conditions [37] [39]. The compound exists predominantly as a liquid at room temperature, with theoretical calculations suggesting a melting point around 338.51 Kelvin (65.36°C) based on Joback estimation methods [25]. However, experimental verification of melting point data remains incomplete in current literature sources [27] [37].

Solubility and Phase Behavior: Alcohol Solubility, Water Insolubility, and Emulsion Stability

Isoamyl laurate exhibits pronounced hydrophobic characteristics, demonstrating complete insolubility in water while maintaining excellent solubility in alcohols and organic solvents [1] [2] [10]. The compound's partition coefficient (log P) has been calculated at 7.43, indicating strong lipophilic properties and minimal water partitioning behavior [1] [22]. This high partition coefficient value confirms the compound's preference for oil phases over aqueous environments.

The alcohol solubility of isoamyl laurate enables its incorporation into various formulation systems where polar organic solvents are employed [1] [10]. The compound demonstrates compatibility with ethanol, methanol, and other alcoholic media, facilitating its use in applications requiring alcohol-based delivery systems [5] [10]. Additionally, isoamyl laurate shows excellent miscibility with other cosmetic and industrial ingredients, enhancing its utility in complex formulations [10].

Emulsion stability characteristics represent a significant aspect of isoamyl laurate's phase behavior profile. Research investigations have demonstrated that isoamyl laurate functions effectively as an emulsion stabilizer, particularly in oil-in-water systems [9] [11]. The compound's amphiphilic properties, derived from its ester linkage, contribute to interfacial stabilization between oil and water phases [9]. Studies indicate that isoamyl laurate can reduce emulsion viscosity by approximately fifty percent while maintaining acceptable stability parameters [9].

Solubility ParameterBehaviorNotes
WaterInsolubleComplete phase separation
AlcoholSolubleExcellent miscibility
Organic SolventsSolubleBroad compatibility range
Log P Value7.43Strong lipophilic character
Emulsion FunctionStabilizerReduces viscosity, maintains stability

The phase behavior studies conducted on binary mixtures containing isoamyl laurate reveal complex solid-liquid equilibrium characteristics [12]. When combined with fatty acid ethyl esters, most systems exhibit eutectic behavior, although specific combinations may demonstrate peritectic transitions depending on molecular interactions and temperature conditions [12].

Spectral Characterization: IR, ¹H/¹³C NMR, and GC-MS Fingerprinting (m/z Peaks at 70, 43, 71)

Infrared spectroscopy of isoamyl laurate reveals characteristic absorption patterns consistent with ester functional groups and aliphatic hydrocarbon chains. The carbonyl stretching vibration appears prominently at approximately 1740 wavenumbers, confirming the presence of the ester linkage [42]. Aliphatic carbon-hydrogen stretching vibrations dominate the 2800-3000 wavenumber region, while carbon-oxygen stretching modes appear in the 1000-1300 wavenumber range [13] [23].

Proton nuclear magnetic resonance spectroscopy provides detailed structural information regarding the isoamyl laurate molecule. The characteristic chemical shift patterns include signals at 4.11 parts per million corresponding to the methylene protons adjacent to the ester oxygen [42]. The methylene protons alpha to the carbonyl group appear as a triplet at 2.30 parts per million, while the immediately adjacent methylene group generates a quintuplet at 1.59 parts per million [42]. The terminal methyl group of the lauric acid chain produces a triplet at 0.88 parts per million, and the remaining methylene protons of the hydrocarbon chain appear as a complex multiplet centered around 1.27 parts per million [42] [44].

Carbon-13 nuclear magnetic resonance analysis reveals distinct chemical environments for the various carbon atoms within the isoamyl laurate structure. The carbonyl carbon appears at approximately 173 parts per million, characteristic of ester functional groups [15] [41]. The methylene carbons of the aliphatic chain exhibit chemical shifts ranging from 22 to 34 parts per million, with specific variations depending on their proximity to functional groups [15] [43]. The ester-linked methylene carbon appears around 65 parts per million, while the branched methyl carbons of the isoamyl group demonstrate chemical shifts near 22 parts per million [15] [42].

Gas chromatography-mass spectrometry analysis provides definitive molecular identification through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 270, corresponding to the molecular weight of isoamyl laurate [16] [20]. The base peak occurs at mass-to-charge ratio 70, representing 99.99% relative intensity and likely corresponding to the isoamyl cation fragment [20]. Additional significant peaks appear at mass-to-charge ratios 43 (47% relative intensity) and 71 (40.10% relative intensity), consistent with typical fatty acid ester fragmentation patterns involving loss of alkoxy groups and rearrangement processes [20] [24].

Spectroscopic MethodKey SignalsAssignments
Infrared1740 cm⁻¹Carbonyl stretch
¹H Nuclear Magnetic Resonance4.11 ppmEster methylene protons
¹H Nuclear Magnetic Resonance2.30 ppmAlpha methylene protons
¹H Nuclear Magnetic Resonance0.88 ppmTerminal methyl protons
¹³C Nuclear Magnetic Resonance173 ppmCarbonyl carbon
¹³C Nuclear Magnetic Resonance65 ppmEster-linked methylene
Gas Chromatography-Mass Spectrometrym/z 270Molecular ion
Gas Chromatography-Mass Spectrometrym/z 70Base peak (99.99%)
Gas Chromatography-Mass Spectrometrym/z 43, 71Fragment ions

Thermal Stability and Decomposition Pathways

Thermal stability analysis of isoamyl laurate indicates excellent thermal resistance under moderate temperature conditions, with decomposition onset occurring at elevated temperatures. Thermogravimetric analysis suggests that the compound remains stable up to approximately 80-85°C under normal atmospheric conditions [29]. Extended exposure to temperatures above this threshold may initiate thermal degradation processes characteristic of fatty acid esters [25] [28].

The thermal decomposition pathways of isoamyl laurate follow mechanisms typical of fatty acid esters, involving initial ester bond cleavage and subsequent fragmentation of the alkyl chains [30] [32]. Primary decomposition products include carbon dioxide, carbon monoxide, and various hydrocarbon fragments resulting from beta-elimination reactions [27] [32]. The pyrolysis mechanism proceeds through a concerted elimination process where the carbonyl group acts as an internal base, facilitating hydrogen abstraction from the beta position relative to the ester oxygen [32].

Kinetic analysis of thermal degradation indicates that decomposition rates follow first-order kinetics with activation energies consistent with ester pyrolysis mechanisms [28] [34]. The degradation process involves multiple stages, with initial volatilization occurring between 125-230°C, followed by more extensive decomposition at higher temperatures [31]. Under inert atmosphere conditions, thermal stability extends to higher temperatures compared to oxidative environments, where degradation rates increase significantly due to autoxidation processes [28].

Temperature RangeDegradation BehaviorMechanism
80-85°COnset of degradationInitial bond weakening
125-230°CVolatilization phaseEster bond cleavage
>230°CExtensive decompositionBeta-elimination, fragmentation
Inert conditionsEnhanced stabilityReduced oxidative processes
Oxidative conditionsAccelerated degradationAutoxidation mechanisms

The decomposition products identified through evolved gas analysis include water vapor, carbon dioxide, and various organic fragments corresponding to the original ester structure [28]. The thermal stability data indicates that isoamyl laurate maintains structural integrity under typical processing and storage conditions, making it suitable for applications requiring moderate thermal stability [29] [33].

Physical Description

colourless, oily liquid with a faint oily, fatty odou

XLogP3

7

Density

0.853-0.859

UNII

M1SLX00M3M

Other CAS

6309-51-9

Wikipedia

Isoamyl laurate

Use Classification

EPA Safer Chemical Functional Use Classes -> Emollients
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]
Cosmetics -> Emollient; Skin conditioning

General Manufacturing Information

Dodecanoic acid, 3-methylbutyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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